Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-
Overview
Description
Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring.
Mechanism of Action
Target of Action
The primary target of this compound is Carbonic Anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and a proton . This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .
Biochemical Pathways
The inhibition of CA IX affects the pH regulation in tumor cells, disrupting their metabolism . This disruption can lead to cell death, thereby inhibiting tumor growth .
Result of Action
The inhibition of CA IX by this compound leads to a significant increase in the annexin V-FITC percent, indicating the induction of apoptosis in MDA-MB-231 cells . This suggests that the compound has a potent anti-proliferative effect on tumor cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the compound’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This compound inhibits CA IX, thereby interfering with the enzyme’s role in regulating pH and promoting tumor growth . Additionally, it has been shown to interact with other biomolecules such as carbonic anhydrase II (CA II), although with less selectivity .
Cellular Effects
The effects of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, on various cell types are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, this compound induces apoptosis and inhibits cell proliferation . It affects cell signaling pathways by modulating the activity of enzymes involved in maintaining cellular pH and metabolic processes. This modulation leads to altered gene expression and metabolic shifts that are detrimental to cancer cell survival.
Molecular Mechanism
At the molecular level, Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase IX, blocking its activity and preventing the enzyme from catalyzing the reversible hydration of carbon dioxide . This inhibition disrupts the pH regulation in tumor cells, leading to an acidic environment that is unfavorable for cancer cell growth. Additionally, the compound may influence gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of carbonic anhydrase IX and prolonged anti-proliferative effects on cancer cells . The stability and efficacy of the compound may decrease with prolonged storage or exposure to light and heat.
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, is involved in metabolic pathways that include its interaction with enzymes like carbonic anhydrase IX and II . The compound’s inhibition of these enzymes affects metabolic flux, particularly in pathways related to pH regulation and anaerobic glycolysis. This disruption can lead to changes in metabolite levels, contributing to its anti-cancer effects.
Transport and Distribution
Within cells and tissues, Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its accumulation in tumor tissues where carbonic anhydrase IX is overexpressed . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-, is primarily within the cytoplasm where it interacts with carbonic anhydrase IX . This localization is crucial for its inhibitory activity, as it needs to be in proximity to the enzyme’s active site. Additionally, any post-translational modifications or targeting signals that direct the compound to specific cellular compartments can influence its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- typically involves multiple steps, starting with the reaction of benzenesulfonamide with appropriate reagents to introduce the thiazolidinone ring. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Benzenesulfonamide derivatives have been studied for their biological activity, including antimicrobial and anticancer properties. These compounds can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors.
Medicine: The compound's ability to inhibit specific enzymes makes it a candidate for drug development. Its derivatives are being explored for their potential use in treating diseases such as cancer and infections.
Industry: In the industrial sector, Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Benzenesulfonamide derivatives with various alkyl or aryl substituents
Thiazolidinone derivatives with different side chains
Other enzyme inhibitors targeting carbonic anhydrase or related enzymes
Properties
IUPAC Name |
(NE)-N-[(5E)-5-(dimethylaminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-17-13(18)12(10-16(2)3)21-14(17)15-22(19,20)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10+,15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKZMUGMNLRVRH-CXQIITPCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CN(C)C)SC1=NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C\N(C)C)/S/C1=N/S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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